

## Predicting the Human Half-Life of DSM705 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | DSM705 hydrochloride |           |
| Cat. No.:            | B15562294            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prediction and subsequent clinical confirmation of the human half-life of **DSM705 hydrochloride**, the salt form of the antimalarial compound DSM265. The document outlines the preclinical data and modeling approaches that informed the first-in-human studies, presenting a comprehensive overview for researchers in drug development.

## **Executive Summary**

DSM705 (DSM265) is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an enzyme crucial for parasite pyrimidine biosynthesis. A long human half-life was a key objective in the development of DSM265 to enable single-dose treatment or weekly prophylactic regimens. Preclinical investigations involving in vitro assays and in vivo animal studies, coupled with pharmacokinetic modeling, predicted a long human half-life. Subsequent clinical trials have confirmed these predictions, establishing DSM265 as a long-acting antimalarial candidate.

#### Preclinical Pharmacokinetic and ADME Data

A battery of in vitro and in vivo studies was conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of DSM265. The data from these studies were instrumental in the later prediction of human pharmacokinetics.

#### In Vitro ADME Profile



The in vitro ADME profile of DSM265 suggested favorable properties for a long half-life in humans, including high permeability and low metabolic turnover.

| Parameter                 | Species                | Value                       |
|---------------------------|------------------------|-----------------------------|
| Plasma Protein Binding    | Human                  | 99.9%                       |
| Mouse                     | 99.7%                  |                             |
| Dog                       | 99.4%                  | _                           |
| Rat                       | 97.7%                  | _                           |
| Blood to Plasma Ratio     | Various                | 0.5 - 0.7                   |
| Caco-2 Permeability (A-B) | -                      | >30 x 10 <sup>-6</sup> cm/s |
| Metabolic Stability       | Human Liver Microsomes | Minimal Degradation         |
| Human Hepatocytes         | Minimal Degradation    |                             |

Data sourced from: A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.

## In Vivo Pharmacokinetics in Preclinical Species

Pharmacokinetic studies in mice and dogs revealed a much shorter half-life than what was predicted for humans.

| Species | Dose            | Route | Half-life (t½) |
|---------|-----------------|-------|----------------|
| Mouse   | 0.5 - 75 mg/kg  | Oral  | 2 - 4 hours    |
| Dog     | 3, 10, 30 mg/kg | Oral  | -              |

Data sourced from: DSM265 | DHODH Inhibitor - MedchemExpress.com and A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.

## **Prediction of Human Pharmacokinetics**



The prediction of the human pharmacokinetic profile of DSM265 was a multi-step process that integrated data from various preclinical studies.

#### Methodology for Human Pharmacokinetic Prediction

A hybrid approach utilizing both allometric scaling and physiologically-based pharmacokinetic (PBPK) modeling was employed to predict the human pharmacokinetics of DSM265.[1]

- Human Clearance (CL) Estimation: Allometric scaling of the unbound in vivo clearance data from mice, rats, dogs, and monkeys was used to estimate the human clearance.[1]
- Distribution and Plasma Profile Simulation: A PBPK model was constructed using GastroPlus™ (Simulations Plus Inc.). This model incorporated the allometrically scaled human clearance value along with several experimentally determined parameters:
  - Log D at pH 7.4
  - Apparent solubility of the amorphous spray-dried dispersion (SDD) formulation
  - Caco-2 permeability
  - Plasma protein binding
  - Blood to plasma ratio[1]

This PBPK model was then used to simulate human plasma concentration-time profiles at different dose levels. The primary goal of these simulations was to estimate the dose required to maintain plasma concentrations above the minimum parasiticidal concentration (MPC) of 1-2 µg/mL for over eight days.[1]





Click to download full resolution via product page

Figure 1: Workflow for Predicting Human Pharmacokinetics of DSM265.

#### **Clinical Pharmacokinetics of DSM265**

First-in-human Phase 1a/1b clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of DSM265 in healthy volunteers.

#### **Human Pharmacokinetic Parameters**

The clinical studies confirmed the long elimination half-life of DSM265, which was consistent with the preclinical predictions.

| Dose Range   | Mean Elimination Half-life (t½) |
|--------------|---------------------------------|
| 25 - 1200 mg | 86 - 118 hours                  |



Data sourced from: Safety, tolerability, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study.



Click to download full resolution via product page

Figure 2: Relationship between Predicted and Observed Human Half-life.

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation of the data.

#### **Caco-2 Permeability Assay**

The Caco-2 permeability assay is a standard in vitro method to assess the intestinal permeability of a compound.

- Cell Culture: Caco-2 cells are seeded on permeable membrane supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
- Assay Procedure:
  - The test compound is added to the apical (A) side of the monolayer.
  - Samples are taken from the basolateral (B) side at various time points.
  - The concentration of the compound in the samples is quantified by LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption. For DSM265, minimal efflux was observed,



suggesting it is not a significant substrate for efflux transporters like P-glycoprotein.

#### **Plasma Protein Binding by Equilibrium Dialysis**

Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins.

- Apparatus: A dialysis chamber is divided by a semi-permeable membrane.
- Procedure:
  - Plasma from the species of interest (human, mouse, dog, or rat) is placed on one side of the membrane, and a protein-free buffer is placed on the other.
  - The test compound is added to the plasma side.
  - The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
- Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to determine the fraction of the drug that is bound to plasma proteins.

# Metabolic Stability in Liver Microsomes and Hepatocytes

These assays evaluate the susceptibility of a compound to metabolism by liver enzymes.

- Test Systems:
  - Liver Microsomes: Contain Phase I metabolic enzymes (e.g., cytochrome P450s).
  - Hepatocytes: Contain both Phase I and Phase II metabolic enzymes.
- Procedure:
  - The test compound is incubated with either liver microsomes (supplemented with NADPH) or hepatocytes.



- Samples are taken at different time points.
- The reaction is quenched, and the concentration of the parent compound remaining is determined by LC-MS/MS.
- Data Interpretation: A low rate of degradation, as was observed for DSM265, indicates low hepatic clearance and a likely longer in vivo half-life.

#### Conclusion

The successful prediction of the long human half-life of **DSM705 hydrochloride** (DSM265) demonstrates the power of integrating in vitro ADME data, in vivo animal pharmacokinetics, and sophisticated modeling techniques like allometric scaling and PBPK. The preclinical data strongly suggested that DSM265 possessed the characteristics of a long-acting drug, and the subsequent clinical trials have validated these predictions. This case study serves as a valuable example for drug development professionals in the prediction of human pharmacokinetic parameters from preclinical data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Predicting the Human Half-Life of DSM705
  Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15562294#predicted-human-half-life-of-dsm705-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com